molecular formula C13H13ClN2OS B2457624 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 565165-38-0

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2457624
CAS RN: 565165-38-0
M. Wt: 280.77
InChI Key: ZDPNZGLZYQVPDD-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CDT) is a synthetic compound that has been studied for its potential applications in scientific research due to its unique structure and properties. CDT is a member of the thiazole family and is composed of a nitrogen atom and a chlorine atom, connected by a single bond. It is also characterized by a methyl group and an acetamide group. CDT has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of197.66 , which could influence its pharmacokinetic properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide. For instance, the compound is a solid at room temperature , and its melting point is 106-107°C . These physical properties could influence how the compound interacts with its environment.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of biochemical and physiological experiments. However, 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide also has several limitations. For example, it is not very stable in solution and can be easily degraded by light and heat. Additionally, its effects on proteins and other biological molecules are not fully understood.

Future Directions

The potential applications of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide in scientific research are far from being fully explored. Some future directions for research using 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide include further studies of its effects on proteins and other biological molecules, as well as the development of new methods for its synthesis and use in laboratory experiments. Additionally, further research into the mechanism of action of 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide may yield new insights into its potential applications in biochemistry, physiology, and pharmacology.

Synthesis Methods

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide can be synthesized by a variety of methods, including the reaction of 4-chloro-1,3-thiazole-2-carboxylic acid and 3,4-dimethylphenylmagnesium bromide. This reaction yields 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide as the final product.

Scientific Research Applications

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in scientific research due to its unique structure and properties. It has been found to be a useful tool in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been used to study the structure and function of proteins, as well as to identify and characterize novel proteins. In physiology, 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been used to study the effects of various hormones and signaling molecules on cellular processes. In pharmacology, 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has been used to investigate the effects of drugs on biological systems.

properties

IUPAC Name

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-8-3-4-10(5-9(8)2)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPNZGLZYQVPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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